7-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one
Description
7-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one is a bicyclic ketone featuring a fused indanone scaffold with fluorine and methoxy substituents at the 7- and 6-positions, respectively. This compound belongs to a broader class of dihydroindenones, which are pivotal intermediates in medicinal chemistry due to their structural versatility and bioactivity. The fluorine atom enhances electronegativity and metabolic stability, while the methoxy group contributes to solubility and modulates electronic interactions.
Properties
IUPAC Name |
7-fluoro-6-methoxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c1-13-8-5-3-6-2-4-7(12)9(6)10(8)11/h3,5H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLBNYKAAXFZBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CCC2=O)C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the reaction of 7-fluoroindanone with methanol in the presence of a base such as sodium methoxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting material to the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
7-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride, leading to the formation of the corresponding alcohol.
Substitution: The fluorine atom at the 7th position can be substituted with other nucleophiles under appropriate conditions, such as using potassium tert-butoxide in dimethyl sulfoxide.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and bases. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents. Its structural features make it a candidate for the design of drugs targeting specific biological pathways.
Materials Science: The compound’s unique chemical properties make it useful in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: Researchers study the compound’s interactions with biological systems to understand its potential effects and mechanisms of action.
Mechanism of Action
The mechanism of action of 7-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes involved in disease pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 7-fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one with structurally analogous indanone derivatives, focusing on substituent effects, synthesis, biological activity, and physicochemical properties.
Substituent Position and Electronic Effects
- 6-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one (CAS 295779-82-7): A positional isomer with fluorine at C6 and methoxy at C3. Computational studies on similar indanones suggest that fluorine’s electron-withdrawing nature lowers HOMO-LUMO gaps, increasing electrophilicity .
- 5-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-one :
Replacing fluorine with chlorine at C5 introduces a bulkier, more polarizable substituent. Chlorine’s stronger electron-withdrawing effect may enhance binding to hydrophobic enzyme pockets, as seen in EGFR tyrosine kinase inhibitors .
Structural and Crystallographic Insights
- Polymorphism: (2E)-2-(2,3-dihydro-1H-inden-1-ylidene)-dihydroindenone exists in orthorhombic and triclinic polymorphs. The fluorine and methoxy groups in the target compound may influence crystal packing via F···H or O···H interactions, affecting bioavailability .
- Molecular Volume: The orthorhombic polymorph of a related dihydroindenone has a molecular volume of 313.5 ų, slightly larger than the triclinic form (309.6 ų). Substituent bulkiness (e.g., methoxy vs. methyl) could further modulate this parameter .
Comparative Data Table
Biological Activity
7-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one is an organic compound classified as an indanone derivative. Its structure features a fluorine atom at the 7th position and a methoxy group at the 6th position of the indanone ring, which contributes to its unique biological and chemical properties. This compound has garnered interest in medicinal chemistry due to its potential pharmacological applications.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may modulate enzyme activities or receptor functions, influencing various biological pathways. The precise mechanisms are still under investigation, but preliminary studies suggest that it may act as an inhibitor or activator of certain enzymes involved in disease processes.
Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
-
Anticancer Properties :
- Cytotoxic Activity : In vitro studies have shown that derivatives of indanone compounds exhibit significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). For example, certain analogs demonstrated IC50 values ranging from 2.43 to 14.65 µM, indicating their potential as anticancer agents .
- Mechanism of Action : The compound's ability to induce apoptosis in cancer cells has been established, with studies showing increased caspase activity and morphological changes consistent with apoptosis at specific concentrations .
- Diabetes Treatment :
- Microtubule Assembly :
Comparative Analysis with Similar Compounds
A comparative analysis reveals that this compound exhibits distinct advantages over similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 7-Methoxy-2,3-dihydro-1H-inden-1-one | Lacks fluorine; potentially less reactive | Lower anticancer activity compared to target compound |
| 6-Fluoro-2,3-dihydro-1H-inden-1-one | Lacks methoxy group; affects solubility | Reduced interaction with biological targets |
The presence of both the fluorine atom and the methoxy group in this compound enhances its reactivity and biological interactions compared to its analogs.
Case Study 1: Anticancer Efficacy
In a recent study involving several indanone derivatives, researchers found that compounds similar to 7-Fluoro-6-methoxy demonstrated significant growth inhibition in MDA-MB-231 cells. The study utilized MTT assays to assess cell viability and apoptosis assays to confirm the mechanism of action .
Case Study 2: Metabolic Disease Modulation
Another study focused on the modulation of GPR40 by indanone derivatives indicated that these compounds could influence insulin secretion pathways, offering potential benefits for managing type 2 diabetes mellitus. The findings suggest that further exploration into this area could yield valuable therapeutic agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
